1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole moiety, a pyridine ring, and a pyrrolidine ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities .
Preparation Methods
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the formation of the indazole ring. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization: This method involves the reduction of nitro compounds followed by cyclization to form the indazole structure.
Condensation Reactions: The condensation of hydrazines with aldehydes or ketones can also be used to synthesize indazole derivatives.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production .
Chemical Reactions Analysis
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, given its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent for diseases like cancer and inflammatory conditions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in various disease models .
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
The uniqueness of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C19H19N5O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c25-17-11-13(19(26)21-10-8-14-5-3-4-9-20-14)12-24(17)18-15-6-1-2-7-16(15)22-23-18/h1-7,9,13H,8,10-12H2,(H,21,26)(H,22,23) |
InChI Key |
NSYRHJYMPACGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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